2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide
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Overview
Description
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The general synthetic route can be summarized as follows:
Sulfonylation: 4-chloro-1H-pyrazole is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Hydrazide Formation: The sulfonylated intermediate is then reacted with hydrazine hydrate to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A precursor in the synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide.
Sulfonylated Pyrazoles: Compounds with similar sulfonyl groups attached to the pyrazole ring.
Acetohydrazides: Compounds with similar acetohydrazide moieties.
Uniqueness
This compound is unique due to the combination of the pyrazole ring, sulfonyl group, and acetohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H9ClN4O3S |
---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetohydrazide |
InChI |
InChI=1S/C6H9ClN4O3S/c7-5-1-9-11(2-5)4-15(13,14)3-6(12)10-8/h1-2H,3-4,8H2,(H,10,12) |
InChI Key |
IGTBPIWBQOAPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CS(=O)(=O)CC(=O)NN)Cl |
Origin of Product |
United States |
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